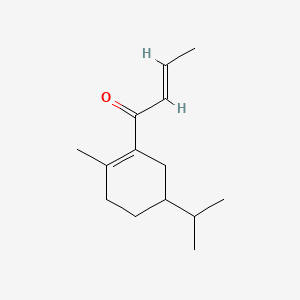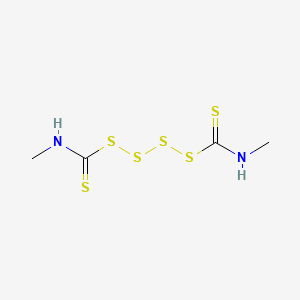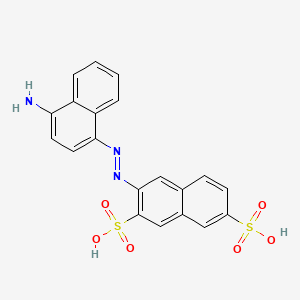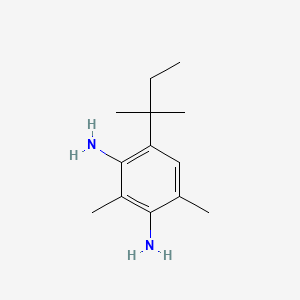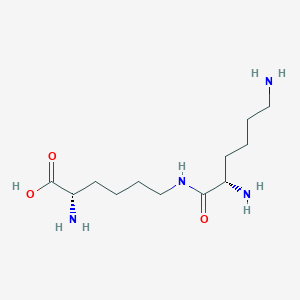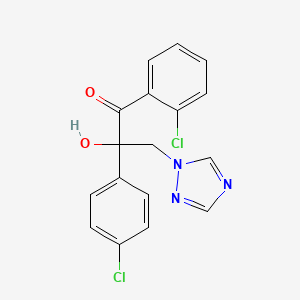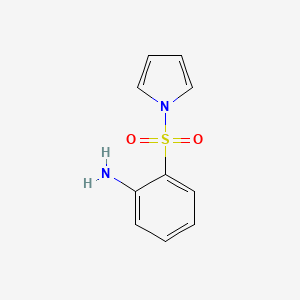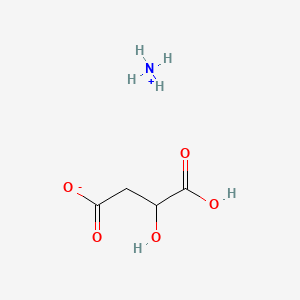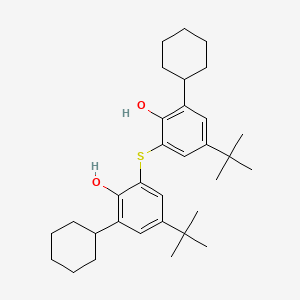
2,2'-Thiobis(4-tert-butyl-6-cyclohexylphenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Thiobis(4-tert-butyl-6-cyclohexylphenol) is a phenolic compound known for its antioxidant properties. It is often used in various industrial applications due to its ability to stabilize polymers and prevent oxidative degradation. The compound’s structure features two phenolic groups connected by a sulfur atom, with tert-butyl and cyclohexyl substituents enhancing its stability and effectiveness.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Thiobis(4-tert-butyl-6-cyclohexylphenol) typically involves a nucleophilic substitution reaction. One common method includes reacting 4-tert-butyl-6-cyclohexylphenol with sulfur dichloride (SCl2) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation, and the temperature is maintained at around 50-60°C to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts such as dibutyltin dilaurate can enhance the reaction rate and yield. Post-reaction, the product is purified through crystallization or distillation to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Thiobis(4-tert-butyl-6-cyclohexylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under strong oxidizing conditions.
Reduction: The compound can be reduced to its corresponding hydroquinone derivatives.
Substitution: The phenolic hydrogen atoms can be substituted with alkyl or acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Alkylated or acylated phenolic compounds.
Aplicaciones Científicas De Investigación
2,2’-Thiobis(4-tert-butyl-6-cyclohexylphenol) is widely used in scientific research due to its antioxidant properties. Some applications include:
Chemistry: Used as a stabilizer in polymer chemistry to prevent oxidative degradation of polymers.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential use in formulations to protect active pharmaceutical ingredients from oxidation.
Industry: Employed in the production of rubber, plastics, and other materials to enhance their durability and lifespan.
Mecanismo De Acción
The antioxidant effect of 2,2’-Thiobis(4-tert-butyl-6-cyclohexylphenol) is primarily due to its ability to donate hydrogen atoms from its phenolic groups to free radicals, thereby neutralizing them. The sulfur atom in the compound also plays a role in stabilizing the resulting phenoxyl radicals, preventing further oxidative reactions. This mechanism helps in protecting polymers and other materials from oxidative degradation.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-Methylenebis(4-methyl-6-tert-butylphenol)
- 2,2’-Methylenebis(6-tert-butyl-4-ethylphenol)
- Phenol, 4,4’-[thiobis(methylene)]bis[2,6-bis(1,1-dimethylethyl)-phenol]
Uniqueness
2,2’-Thiobis(4-tert-butyl-6-cyclohexylphenol) is unique due to the presence of cyclohexyl groups, which enhance its steric hindrance and stability compared to other similar compounds. This makes it particularly effective as an antioxidant in various industrial applications.
Propiedades
Número CAS |
93840-41-6 |
|---|---|
Fórmula molecular |
C32H46O2S |
Peso molecular |
494.8 g/mol |
Nombre IUPAC |
4-tert-butyl-2-(5-tert-butyl-3-cyclohexyl-2-hydroxyphenyl)sulfanyl-6-cyclohexylphenol |
InChI |
InChI=1S/C32H46O2S/c1-31(2,3)23-17-25(21-13-9-7-10-14-21)29(33)27(19-23)35-28-20-24(32(4,5)6)18-26(30(28)34)22-15-11-8-12-16-22/h17-22,33-34H,7-16H2,1-6H3 |
Clave InChI |
QNSYHXDDRBXVHK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C(=C1)SC2=CC(=CC(=C2O)C3CCCCC3)C(C)(C)C)O)C4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




